![molecular formula C17H15N5O5S B2554480 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 900005-60-9](/img/no-structure.png)

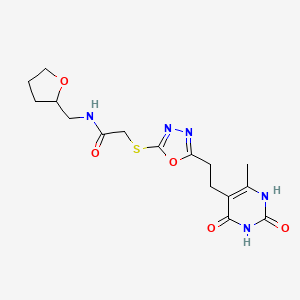

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

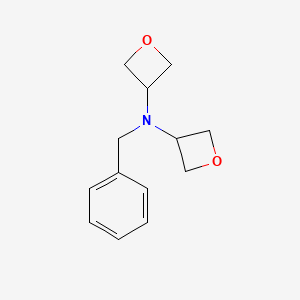

This compound is a derivative of pyrido[2,3-d]pyrimidin, which is a type of heterocyclic compound . The pyrimidine ring system, which is part of the larger pyrido[2,3-d]pyrimidin system, is a key component of many important biomolecules, including the nucleic acids DNA and RNA.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidin ring system, along with a thioacetamide group and a nitrophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the nitrophenyl group might make this compound more polar, and therefore more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Compounds incorporating pyrido[2,3-d]pyrimidin-5-yl moiety have been synthesized and evaluated for their antimicrobial properties. For example, Bondock et al. (2008) conducted a study on the synthesis of new heterocycles incorporating antipyrine moiety, which showed antimicrobial activity. This suggests that compounds with a pyrido[2,3-d]pyrimidine core could be potential candidates for developing new antimicrobial agents (Bondock et al., 2008).

Radioligand Imaging

Another research application of structurally complex molecules similar to the one is in radioligand imaging for the translocator protein (18 kDa) with PET. Dollé et al. (2008) discussed the radiosynthesis of a selective radioligand for imaging the translocator protein, indicating the potential of such compounds in diagnostic imaging and research into neurological and psychiatric disorders (Dollé et al., 2008).

Diuretic, Natriuretic, and Kaliuretic Activities

Monge et al. (1993) explored the diuretic, natriuretic, and kaliuretic activities of 2-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one derivatives in male Wistar rats, indicating the utility of such compounds in renal and cardiovascular research (Monge et al., 1993).

Anticonvulsant Agents

Thioacetamide derivatives synthesized from 4,6-dimethyl-2-thiopyrimidine have been investigated as possible anticonvulsants, suggesting the application of pyrido[2,3-d]pyrimidin-5-yl derivatives in neurological research and therapy development (Severina et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide' involves the reaction of 3-nitroaniline with ethyl chloroacetate to form ethyl 3-nitrophenylacetate. This intermediate is then reacted with thiosemicarbazide to form ethyl 2-(3-nitrophenyl)hydrazinecarboxylate. The hydrazinecarboxylate is then reacted with 1,3-dimethylbarbituric acid to form the desired compound.", "Starting Materials": [ "3-nitroaniline", "ethyl chloroacetate", "thiosemicarbazide", "1,3-dimethylbarbituric acid" ], "Reaction": [ "Step 1: React 3-nitroaniline with ethyl chloroacetate in the presence of a base to form ethyl 3-nitrophenylacetate.", "Step 2: React ethyl 3-nitrophenylacetate with thiosemicarbazide in the presence of a base to form ethyl 2-(3-nitrophenyl)hydrazinecarboxylate.", "Step 3: React ethyl 2-(3-nitrophenyl)hydrazinecarboxylate with 1,3-dimethylbarbituric acid in the presence of a base to form the desired compound '2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide'." ] } | |

CAS-Nummer |

900005-60-9 |

Produktname |

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide |

Molekularformel |

C17H15N5O5S |

Molekulargewicht |

401.4 |

IUPAC-Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-nitrophenyl)acetamide |

InChI |

InChI=1S/C17H15N5O5S/c1-20-15-14(16(24)21(2)17(20)25)12(6-7-18-15)28-9-13(23)19-10-4-3-5-11(8-10)22(26)27/h3-8H,9H2,1-2H3,(H,19,23) |

InChI-Schlüssel |

VSXLLWFJSSNDQT-UHFFFAOYSA-N |

SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2554398.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2554399.png)

![4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B2554401.png)

![Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2554404.png)

![ethyl 2-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2554410.png)

![2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2554413.png)

![3-(3,4-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2554414.png)

![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2554415.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2554416.png)